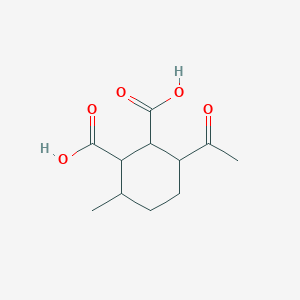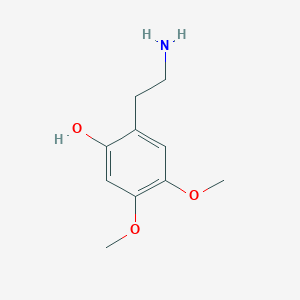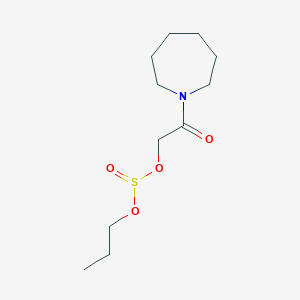![molecular formula C21H16N2O2 B14576218 2-[(E)-(3-anilino-1-benzofuran-2-yl)iminomethyl]phenol](/img/structure/B14576218.png)
2-[(E)-(3-anilino-1-benzofuran-2-yl)iminomethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(3-anilino-1-benzofuran-2-yl)iminomethyl]phenol is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of an amine and an aldehyde or ketone. This compound is notable for its unique structure, which includes a benzofuran ring fused with an aniline moiety and a phenol group. Such structures are often explored for their potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(3-anilino-1-benzofuran-2-yl)iminomethyl]phenol typically involves the condensation reaction between 3-anilino-1-benzofuran-2-carbaldehyde and 2-aminophenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(3-anilino-1-benzofuran-2-yl)iminomethyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran and phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-[(E)-(3-anilino-1-benzofuran-2-yl)iminomethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[(E)-(3-anilino-1-benzofuran-2-yl)iminomethyl]phenol involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. Additionally, the Schiff base moiety can interact with nucleophiles in biological systems, leading to potential therapeutic effects. The benzofuran ring system is known for its ability to intercalate with DNA, which can disrupt cellular processes and lead to anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-(2-hydroxyphenyl)iminomethyl]phenol: Similar Schiff base structure but lacks the benzofuran ring.
3-anilino-1-benzofuran-2-carbaldehyde: Precursor in the synthesis of the target compound.
2-aminophenol: Another precursor used in the synthesis.
Uniqueness
2-[(E)-(3-anilino-1-benzofuran-2-yl)iminomethyl]phenol is unique due to the presence of both the benzofuran and aniline moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H16N2O2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[(E)-(3-anilino-1-benzofuran-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C21H16N2O2/c24-18-12-6-4-8-15(18)14-22-21-20(23-16-9-2-1-3-10-16)17-11-5-7-13-19(17)25-21/h1-14,23-24H/b22-14+ |
InChI Key |
WHKINSSUGDJDSW-HYARGMPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=C(OC3=CC=CC=C32)/N=C/C4=CC=CC=C4O |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(OC3=CC=CC=C32)N=CC4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,2-Dichloro-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B14576161.png)


![2-(Ethoxymethylidene)-N-[3-(methylsulfanyl)phenyl]-3-oxobutanamide](/img/structure/B14576186.png)

![4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-[(propan-2-yl)amino]butyl phosphate](/img/structure/B14576190.png)
![Triphenyl[(1-phenylphenanthren-9-YL)methyl]phosphanium bromide](/img/structure/B14576207.png)

![6-Chloro-1-[(1-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B14576222.png)
